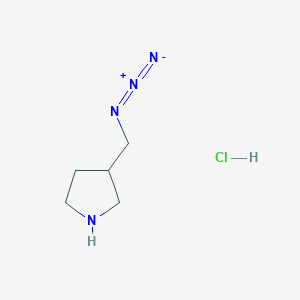

3-(Azidomethyl)pyrrolidine hydrochloride

説明

特性

IUPAC Name |

3-(azidomethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.ClH/c6-9-8-4-5-1-2-7-3-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNREAPTKXEIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230808-36-1 | |

| Record name | 3-(azidomethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving 3 Azidomethyl Pyrrolidine Hydrochloride and Its Analogs

Elucidation of Reaction Pathways

The reactivity of 3-(azidomethyl)pyrrolidine is largely dictated by the interplay between the pyrrolidine (B122466) ring and the azidomethyl group. The following sections explore the primary reaction pathways this compound and its analogs can undergo.

Nucleophilic Substitutions and Additions of Azide (B81097) Functionality

The azide group in 3-(azidomethyl)pyrrolidine can participate in reactions as both a nucleophile and a potential leaving group. The terminal nitrogen atoms of the azide moiety possess lone pairs of electrons, making them nucleophilic. This allows for the possibility of nucleophilic attack on electrophilic centers. For instance, in the presence of a suitable electrophile, the azide can form a transient, unstable N6 unit, which can then undergo further transformations.

Conversely, the azide group can also be subject to nucleophilic substitution, where it acts as a pseudo-leaving group. In such reactions, an external nucleophile attacks the carbon atom of the azidomethyl group, leading to the displacement of the azide ion (N₃⁻). The feasibility of this reaction is influenced by several factors, including the strength of the incoming nucleophile, the solvent, and the potential for neighboring group participation. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring can play a significant role in anchimeric assistance. wikipedia.org This intramolecular participation can stabilize the transition state of the substitution reaction, thereby increasing the reaction rate. wikipedia.org The pyrrolidine nitrogen can act as an internal nucleophile, forming a bicyclic aziridinium (B1262131) ion intermediate. This intermediate is then opened by the external nucleophile, often with retention of stereochemistry.

[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The azide functionality of 3-(azidomethyl)pyrrolidine is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a 1,2,3-triazole ring. This reaction, often referred to as a "click" reaction, is known for its high efficiency and broad functional group tolerance.

The uncatalyzed thermal cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. Mechanistically, this is a concerted process where the highest occupied molecular orbital (HOMO) of one component interacts with the lowest unoccupied molecular orbital (LUMO) of the other. The regioselectivity is determined by the electronic properties of the substituents on both the azide and the alkyne.

The regioselectivity and reaction rate are dramatically improved with the use of a copper(I) catalyst, a reaction known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This catalyzed version proceeds exclusively to give the 1,4-disubstituted triazole.

Azomethine Ylide Cycloadditions in Pyrrolidine Formation

While 3-(azidomethyl)pyrrolidine hydrochloride already contains a pyrrolidine ring, the synthesis of its analogs and other substituted pyrrolidines often relies on the [3+2] cycloaddition of azomethine ylides. Azomethine ylides are nitrogen-based 1,3-dipoles that react with a variety of dipolarophiles, such as alkenes and alkynes, to stereoselectively form five-membered heterocyclic rings. This method is highly valuable for constructing polysubstituted pyrrolidines with control over up to four new stereocenters.

Azomethine ylides can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. The stereochemical outcome of the cycloaddition is dependent on the geometry of the azomethine ylide and the nature of the dipolarophile.

Intramolecular Rearrangements and Cyclizations

The presence of both an azide group and a pyrrolidine ring within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of bicyclic or fused heterocyclic systems. One notable example is the intramolecular Schmidt reaction. nih.gov In this reaction, an alkyl azide reacts with a tethered electrophilic center, such as a ketone, aldehyde, or even a carbocation, under acidic conditions. chimia.chnih.gov

The mechanism of the intramolecular Schmidt reaction involving an azidoalkyl ketone, for instance, begins with the activation of the carbonyl group by a Lewis or Brønsted acid. This is followed by the intramolecular nucleophilic attack of the azide on the activated carbonyl, forming a cyclic intermediate. Subsequent rearrangement with the expulsion of dinitrogen (N₂) leads to the formation of a lactam. The regioselectivity of the rearrangement is influenced by the migratory aptitude of the groups attached to the carbonyl carbon. Computational studies have shown that the energy barrier for the migration step is a key determinant of the reaction outcome. acs.org

In analogs of 3-(azidomethyl)pyrrolidine where an electrophilic center is suitably positioned, an intramolecular Schmidt reaction could be envisioned to construct novel bicyclic structures containing the pyrrolidine ring.

Role of Catalysis in Transformations

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of many organic reactions. In the context of transformations involving 3-(azidomethyl)pyrrolidine and its analogs, copper catalysis in azide-alkyne cycloadditions is of particular importance.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern synthetic chemistry due to its reliability and high regioselectivity, exclusively yielding 1,4-disubstituted 1,2,3-triazoles. The mechanism of the CuAAC is significantly different from the uncatalyzed thermal cycloaddition.

The catalytic cycle is generally believed to initiate with the formation of a copper(I)-acetylide intermediate from a terminal alkyne. This step is facilitated by the coordination of the copper(I) to the alkyne, which increases the acidity of the terminal proton. The azide then coordinates to the copper-acetylide complex. This brings the two reactive partners into close proximity and activates them for the subsequent cycloaddition. The reaction then proceeds through a six-membered copper metallacycle intermediate. Ring contraction of this intermediate, followed by protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the cycle to continue.

The nature of the copper catalyst, the ligands, and the reaction solvent can all influence the reaction rate and efficiency. Various copper(I) sources can be used, or Cu(I) can be generated in situ from copper(II) salts using a reducing agent like sodium ascorbate.

| Reaction Type | Key Features | Intermediates | Catalyst |

| Nucleophilic Substitution | Azide as a leaving group; potential for neighboring group participation. | Aziridinium ion | - |

| [3+2] Cycloaddition (Thermal) | Forms 1,2,3-triazoles; often yields a mixture of regioisomers. | - | None |

| [3+2] Cycloaddition (CuAAC) | Highly regioselective for 1,4-disubstituted triazoles; "click" reaction. | Copper-acetylide, copper metallacycle | Copper(I) |

| Azomethine Ylide Cycloaddition | Forms substituted pyrrolidines; high stereocontrol. | Azomethine ylide | - |

| Intramolecular Schmidt Reaction | Forms lactams or other N-heterocycles; involves rearrangement. | Iminium ion, nitrilium ion | Acid (Brønsted or Lewis) |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful and reliable method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, a regioisomer complementary to that produced by the more common CuAAC reaction. organic-chemistry.orgacs.org This method is particularly noted for its ability to engage both terminal and internal alkynes, significantly broadening its synthetic utility. acs.orgnih.gov For a primary alkyl azide like 3-(azidomethyl)pyrrolidine, the reaction would proceed through a well-studied catalytic cycle that avoids the formation of metal-acetylide intermediates, a key difference from its copper-catalyzed counterpart. chalmers.sewikipedia.org

Catalytic Cycle and Mechanism:

The most effective and commonly employed catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ and Cp*RuCl(COD) (COD = 1,5-cyclooctadiene). organic-chemistry.orgnih.gov The catalytic cycle is understood to proceed through a stepwise mechanism involving oxidative coupling followed by reductive elimination. researchgate.netbohrium.com

The proposed mechanism, supported by Density Functional Theory (DFT) calculations, consists of the following key steps: researchgate.netorganic-chemistry.org

Ligand Exchange: The cycle initiates with the displacement of labile ligands from the ruthenium(II) precatalyst by the alkyne and azide substrates, such as 3-(azidomethyl)pyrrolidine, to form an activated complex. nih.gov

Oxidative Coupling: The ruthenium center then mediates the oxidative coupling of the coordinated azide and alkyne. This step is concerted and forms a six-membered ruthenacycle intermediate. researchgate.netbohrium.com It is this crucial step that determines the regioselectivity of the reaction. The first new carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. nih.gov

Reductive Elimination: The ruthenacycle intermediate subsequently undergoes rate-determining reductive elimination. researchgate.netorganic-chemistry.org This step involves the formation of the second carbon-nitrogen bond and the triazole ring, releasing the 1,5-disubstituted 1,2,3-triazole product.

Catalyst Regeneration: The ruthenium catalyst is regenerated, allowing it to re-enter the catalytic cycle.

This mechanistic pathway highlights that the RuAAC reaction is not a true pericyclic reaction but a metal-mediated stepwise process. DFT calculations have shown this cycle to be energetically favorable, with the reductive elimination step possessing the highest activation barrier. researchgate.netorganic-chemistry.org

Research Findings:

Studies have demonstrated that primary and secondary alkyl azides are highly reactive substrates in RuAAC, participating efficiently in reactions with a wide array of both terminal and internal alkynes. nih.gov Tertiary azides, in contrast, are significantly less reactive. nih.gov The reaction tolerates a broad range of functional groups on both the azide and alkyne partners. organic-chemistry.org While no specific studies on 3-(azidomethyl)pyrrolidine hydrochloride were found, data from analogous primary azides like benzyl (B1604629) azide serve as excellent models for its expected reactivity. The choice of catalyst can be tailored to the substrate; for instance, Cp*RuCl(COD) is particularly effective for reactions at ambient temperatures, making it suitable for thermally sensitive molecules. organic-chemistry.org

Organocatalytic and Transition-Metal-Free Approaches

In scenarios where the presence of a metal catalyst is undesirable, such as in certain biological applications, organocatalytic and transition-metal-free methods for azide-alkyne cycloaddition provide essential alternatives. These approaches rely on activating the alkyne component toward cycloaddition without the use of a transition metal.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

The most prominent transition-metal-free method is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn This reaction leverages the high ring strain of cyclic alkynes, typically cyclooctyne (B158145) derivatives, to dramatically accelerate the reaction with azides. magtech.com.cn The driving force for the reaction is the release of this strain energy upon forming the stable, aromatic triazole ring. nih.gov

The mechanism of SPAAC is a concerted [3+2] cycloaddition, consistent with the original Huisgen 1,3-dipolar cycloaddition mechanism. researchgate.net However, unlike the thermal reaction with linear alkynes which requires high temperatures, SPAAC proceeds readily at or below room temperature. nih.gov DFT calculations have shown that the energy required to distort the strained alkyne into the transition-state geometry is significantly lower than for a linear alkyne, accounting for the massive rate enhancement. acs.org

For an azide like 3-(azidomethyl)pyrrolidine, the reaction rate would be primarily influenced by the choice of the cyclooctyne partner. A variety of cyclooctynes have been developed with different steric and electronic properties to tune the reaction kinetics. Derivatives such as dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) are commonly used and exhibit fast reaction rates with primary alkyl azides. researchgate.net

Organocatalytic Approaches:

Beyond SPAAC, specific organocatalytic systems have been designed to facilitate the azide-alkyne cycloaddition. One notable example employs a diarylisobenzofuran catalyst. nih.gov This approach, termed "click organocatalysis," uses a cascade of reversible reactions to activate an electron-deficient alkyne. nih.govnih.gov

The catalytic cycle involves three main steps: nih.gov

Diels-Alder Reaction: The diarylisobenzofuran catalyst reacts with the alkyne (e.g., methyl propiolate) in a reversible Diels-Alder cycloaddition to form a benzooxanorbornadiene adduct. This adduct is significantly more reactive toward azides than the parent alkyne.

1,3-Dipolar Cycloaddition: The activated benzooxanorbornadiene intermediate then undergoes a 1,3-dipolar cycloaddition with the azide substrate.

Retro-Diels-Alder Reaction: The resulting triazole-adduct undergoes a retro-Diels-Alder reaction to release the final 1,2,3-triazole product and regenerate the diarylisobenzofuran catalyst.

This method provides an intriguing metal-free alternative that relies on covalent catalysis to lower the activation energy of the cycloaddition. Computational studies have been used to design the isobenzofuran (B1246724) catalyst to optimize reactivity and regioselectivity, favoring the 1,4-triazole product. nih.gov While this specific system was developed for electron-deficient alkynes and aryl azides, the principle of activating alkynes through reversible covalent organocatalysis represents a promising avenue for further development in transition-metal-free click chemistry.

Advanced Applications in Chemical Synthesis and Research

Utilization as a Synthetic Building Block

3-(Azidomethyl)pyrrolidine hydrochloride serves as a versatile precursor in the synthesis of more complex molecular structures. The pyrrolidine (B122466) moiety provides a rigid and stereochemically defined scaffold, while the azidomethyl group offers a reactive handle for further functionalization.

The synthesis of complex organic molecules often relies on the use of chiral building blocks to construct intricate three-dimensional structures. Pyrrolidine derivatives, such as 3-(Azidomethyl)pyrrolidine hydrochloride, are frequently employed as intermediates in the synthesis of a wide range of complex molecules, including alkaloids and pharmaceutical agents. nih.govmdpi.com The stereochemistry of the pyrrolidine ring can be controlled, providing access to specific enantiomers or diastereomers of the target molecule. nih.gov

The general strategy involves the incorporation of the pyrrolidine ring into a larger molecular framework, followed by the modification of the azidomethyl group. For instance, the azide (B81097) can be reduced to a primary amine, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups. This approach has been successfully applied to the synthesis of various biologically active compounds.

| Class of Complex Molecule | Role of Pyrrolidine Scaffold | Key Transformation of Azidomethyl Group |

| Alkaloids | Core structural component | Reduction to amine, followed by cyclization |

| Pharmaceutical Ingredients | Introduction of a specific stereocenter | Conversion to a triazole via click chemistry |

| Peptidomimetics | Constrained amino acid surrogate | Amide bond formation after reduction |

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and are core components of many approved drugs. nih.govopenmedicinalchemistryjournal.com The pyrrolidine ring itself is a key structural motif in numerous bioactive compounds. researchgate.netresearchgate.net 3-(Azidomethyl)pyrrolidine hydrochloride can be utilized as a precursor for the synthesis of a variety of other nitrogen-containing heterocyclic systems.

The azido (B1232118) group can undergo various transformations to facilitate the construction of new rings. For example, through intramolecular cycloaddition reactions, the azide can react with an appropriately positioned unsaturated moiety within the same molecule to form a fused or bridged heterocyclic system. Additionally, the azide can be converted into other nitrogen-containing functional groups that can then participate in cyclization reactions.

| Target Heterocycle | Synthetic Strategy | Example of Pyrrolidine Precursor Application |

| Pyrrolizidine Alkaloids | Intramolecular cyclization | Construction of the bicyclic core |

| Triazole-containing compounds | Huisgen 1,3-dipolar cycloaddition | "Click" reaction with an alkyne |

| Fused Pyrrolidines | Reductive cyclization of the azide | Formation of a new nitrogen-containing ring |

Spirocyclic compounds, which contain two rings connected by a single common atom, have gained significant attention in drug discovery due to their unique three-dimensional structures. nih.govnih.gov The construction of spirocyclic pyrrolidines often involves the use of pyrrolidine-based building blocks in cycloaddition reactions. nih.govnih.govrsc.org

In the context of 3-(Azidomethyl)pyrrolidine hydrochloride, the pyrrolidine ring can serve as the core scaffold onto which a second ring is constructed in a spirocyclic fashion. One common approach is the 1,3-dipolar cycloaddition of an azomethine ylide derived from the pyrrolidine with a suitable dipolarophile. nih.govnih.gov While direct examples involving the azidomethyl group in the spiro-annulation are not prevalent, the pyrrolidine moiety itself is a key component in such synthetic strategies. The azidomethyl group could be envisioned as a modifiable handle after the spirocyclic core has been established.

| Spirocyclic System | Key Reaction Type | Role of Pyrrolidine Moiety |

| Spiro-oxindoles | 1,3-Dipolar cycloaddition | Formation of the pyrrolidine ring of the spirocycle |

| Spiro-pyrrolidines | Multi-component reactions | Core scaffold for spiro-annulation |

| Dispiro compounds | Sequential cycloadditions | Central building block for multiple spiro-fusions |

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry has become an indispensable tool in modern drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new lead structures. nih.govnih.gov The use of versatile building blocks is crucial for the successful generation of diverse chemical libraries.

Molecular diversity is a key consideration in the design of compound libraries for high-throughput screening. nih.govrjpbr.com The goal is to synthesize a collection of molecules that covers a broad range of chemical space, thereby increasing the probability of finding a compound with the desired biological activity. Pyrrolidine-based scaffolds are frequently used in the construction of diversity-oriented libraries due to their conformational rigidity and the ability to introduce multiple points of diversification. nih.gov

3-(Azidomethyl)pyrrolidine hydrochloride is an attractive building block for generating molecular diversity. The pyrrolidine nitrogen can be functionalized with a variety of substituents, and the azidomethyl group provides a unique chemical handle for further diversification. For example, a library of pyrrolidine derivatives can be synthesized by reacting the parent amine with a set of carboxylic acids or sulfonyl chlorides. Subsequently, the azide can be reacted with a collection of alkynes via "click" chemistry to generate a library of triazole-containing compounds. This dual functionalization approach allows for the creation of a large and diverse library from a single starting material. nih.gov

| Library Type | Diversification Strategy | Role of 3-(Azidomethyl)pyrrolidine |

| Amide Library | Acylation of the pyrrolidine nitrogen | Core scaffold |

| Triazole Library | "Click" chemistry on the azidomethyl group | Azide-containing building block |

| Bifunctional Library | Sequential functionalization of N and azide | Versatile starting material |

Parallel synthesis is a powerful method for the rapid production of compound libraries, where multiple reactions are carried out simultaneously in a spatially separated manner. researchgate.net This technique is widely used in the pharmaceutical industry to accelerate the lead optimization process. The success of parallel synthesis relies on the use of robust and reliable chemical reactions and readily available building blocks.

The chemical properties of 3-(Azidomethyl)pyrrolidine hydrochloride make it well-suited for use in parallel synthesis. The reactions involving the pyrrolidine nitrogen, such as amide bond formation, are generally high-yielding and can be performed under a wide range of conditions. Similarly, the copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) is a highly efficient and orthogonal reaction, making it ideal for library synthesis. These reliable reactions allow for the automated or semi-automated synthesis of large numbers of compounds with high purity and yield. researchgate.net

| Reaction Type | Parallel Synthesis Application | Advantage of Using 3-(Azidomethyl)pyrrolidine |

| Amide Coupling | Synthesis of focused libraries for SAR studies | Readily available amine for coupling |

| "Click" Chemistry | Rapid diversification of a common core | Orthogonal and high-yielding reaction |

| Reductive Amination | Introduction of diverse substituents on nitrogen | Formation of stable secondary amines |

Strategic Role in Medicinal Chemistry Research (Chemistry-Focused Aspects)

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its unique structural and chemical properties. nih.govresearchgate.netfrontiersin.org As a saturated, five-membered nitrogen heterocycle, it provides a three-dimensional framework that can effectively mimic the conformations of bioactive peptides and present substituents in well-defined spatial orientations. nih.govresearchgate.net The compound 3-(Azidomethyl)pyrrolidine hydrochloride serves as a versatile building block in this context, offering both the rigid pyrrolidine core and a reactive azido handle for diverse chemical modifications.

Design of Structurally Constrained Analogs

Conformational rigidity is a key principle in modern drug design, as it can lead to increased potency, enhanced selectivity, and improved pharmacokinetic profiles. The pyrrolidine scaffold inherently limits the conformational freedom of a molecule compared to an analogous acyclic amine. nih.gov By incorporating the pyrrolidine ring, medicinal chemists can lock a portion of a molecule into a more defined shape, which can facilitate stronger and more specific interactions with a biological target.

3-(Azidomethyl)pyrrolidine hydrochloride can be utilized as a precursor in the synthesis of more complex, structurally constrained analogs. For instance, the pyrrolidine ring can be part of a bicyclic system, further restricting its conformational flexibility. nih.gov The synthesis of such bicyclic proline analogs, which forces the peptide backbone into specific turns, has been a successful strategy in peptide and peptidomimetic design. nih.gov The azidomethyl group on the pyrrolidine ring can be chemically transformed into other functionalities that can participate in intramolecular cyclization reactions to form these rigid bicyclic or polycyclic structures.

Table 1: Comparison of Conformational Flexibility in Scaffolds

| Scaffold Type | Key Structural Feature | Relative Flexibility | Potential Impact on Binding |

| Acyclic Amine | Free rotation around C-C and C-N bonds | High | May bind to multiple targets; potential for lower affinity |

| Pyrrolidine | Five-membered saturated ring | Medium | Reduced flexibility leads to pre-organization for binding |

| Bicyclic Pyrrolidine | Fused ring system | Low | Highly constrained, leading to high selectivity and potency |

Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.gov The pyrrolidine scaffold is frequently used in the design of peptidomimetics because it can effectively mimic the secondary structures of peptides, such as β-turns. nih.govnih.gov

3-(Azidomethyl)pyrrolidine hydrochloride is an excellent starting material for creating peptidomimetic structures. The pyrrolidine core can serve as a replacement for one or more amino acid residues in a peptide sequence, providing a stable and conformationally defined backbone. The azidomethyl group is particularly valuable due to its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. merckmillipore.comnih.govbohrium.com This highly efficient and specific reaction allows for the straightforward linkage of the pyrrolidine scaffold to other molecular fragments, such as other amino acids, peptides, or non-peptidic moieties containing an alkyne group. bohrium.comdntb.gov.ua This modular approach enables the rapid synthesis of libraries of peptidomimetic compounds for biological screening. dntb.gov.ua

Exploration of Structure-Activity Relationships through Chemical Modification

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a viable drug candidate. bohrium.comresearchgate.net SAR studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity. rsc.org The 3-(Azidomethyl)pyrrolidine hydrochloride scaffold offers multiple points for chemical modification to explore the SAR of a new series of compounds.

Key modification sites include:

The Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring can be acylated, alkylated, or arylated to introduce a wide variety of substituents. This allows for the exploration of how different groups at this position affect target binding and other properties.

The Azidomethyl Group: The azide can be reduced to a primary amine, which can then be further functionalized. Alternatively, as mentioned, it can undergo cycloaddition reactions to introduce triazole rings with diverse substituents. rsc.org These modifications allow for probing interactions in different regions of a target's binding pocket.

A hypothetical SAR study could involve synthesizing a library of analogs based on the 3-(Azidomethyl)pyrrolidine scaffold and testing their inhibitory activity against a specific enzyme, for example.

Table 2: Hypothetical SAR Data for Pyrrolidine-Based Enzyme Inhibitors

| Compound | Modification at Pyrrolidine N | Modification of Azide Group | IC₅₀ (nM) |

| 1a | H | -CH₂-N₃ (unmodified) | >10,000 |

| 1b | -C(O)CH₃ | -CH₂-N₃ | 5,200 |

| 1c | -C(O)Ph | -CH₂-N₃ | 1,500 |

| 2a | -C(O)Ph | -CH₂-NH₂ | 850 |

| 2b | -C(O)Ph | -CH₂-NH-C(O)CH₃ | 920 |

| 3a | -C(O)Ph | -CH₂-(1,2,3-triazol-1-yl)-Ph | 45 |

| 3b | -C(O)Ph | -CH₂-(1,2,3-triazol-1-yl)-(4-Cl-Ph) | 25 |

| 3c | -C(O)Ph | -CH₂-(1,2,3-triazol-1-yl)-(4-OMe-Ph) | 60 |

Data is hypothetical and for illustrative purposes only.

This systematic approach allows researchers to identify which chemical features are crucial for biological activity. nih.govnih.gov

Scaffold Exploration for Potential Bioactive Compounds

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org This means that this particular chemical structure is capable of binding to a variety of biological targets, and thus, derivatives based on this scaffold are frequently found to have useful biological activities. nih.govfrontiersin.org

3-(Azidomethyl)pyrrolidine hydrochloride is an ideal starting point for scaffold-based drug discovery. Its dual functionality—the pyrrolidine ring and the azide group—allows for the creation of large and diverse chemical libraries. Using combinatorial chemistry approaches, the pyrrolidine nitrogen can be reacted with a set of building blocks (e.g., carboxylic acids), while the azide group can be reacted with another set of building blocks (e.g., alkynes) via click chemistry. bohrium.comdntb.gov.ua This strategy, known as diversity-oriented synthesis, can rapidly generate a multitude of unique compounds for high-throughput screening against various biological targets, accelerating the discovery of new bioactive molecules. dntb.gov.ua

Applications in Polymer Chemistry and Material Science Research

The unique properties of the pyrrolidine ring and the specific reactivity of the azide group also make 3-(Azidomethyl)pyrrolidine hydrochloride a valuable monomer or functionalizing agent in polymer chemistry and materials science.

The introduction of functional groups into polymers can dramatically alter their physical and chemical properties. The azide group is a key functionality for post-polymerization modification using click chemistry. sigmaaldrich.comnanosoftpolymers.com Polymers containing azide groups can be efficiently and specifically cross-linked or grafted with other molecules that contain alkyne groups. sigmaaldrich.com

Potential applications include:

Synthesis of Functional Polymers: 3-(Azidomethyl)pyrrolidine hydrochloride could be incorporated into a polymer backbone, introducing both the pyrrolidine motif and a pendant azide group. These azide-functionalized polymers could then be used to create complex polymer architectures or to attach biomolecules, such as peptides or proteins, to create biocompatible materials or biosensors. nanosoftpolymers.com

Surface Modification: The compound could be used to modify the surfaces of materials. For example, by attaching it to a surface, the azide groups would be exposed and available for subsequent reaction via click chemistry. This could be used to create surfaces with specific properties, such as altered hydrophilicity, biocompatibility, or the ability to bind specific molecules.

Development of Hydrogels: The azide functionality can be used in the formation of hydrogels through click-based cross-linking. Incorporating the pyrrolidine structure into the hydrogel network could influence its swelling properties, mechanical strength, and interactions with biological systems.

The use of pyrrolidone-based materials, a related class of compounds, has been explored for applications such as antimicrobial materials, highlighting the potential for nitrogen-containing heterocycles in materials science. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to characterizing the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels, which in turn govern the molecule's stability, geometry, and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. youtube.comyoutube.com The energy, shape, and location of these orbitals are critical for predicting how a molecule will behave in a chemical reaction.

For 3-(Azidomethyl)pyrrolidine hydrochloride, the HOMO is expected to be primarily localized on the azido (B1232118) (–N₃) group, specifically on the terminal nitrogen atoms which possess lone pairs of electrons. This makes the azide (B81097) group the primary site for nucleophilic attack and a key participant in reactions like 1,3-dipolar cycloadditions. cuny.eduresearchgate.net The LUMO is also anticipated to be centered on the azido moiety, specifically on the π* antibonding orbitals of the N=N=N system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com The protonated pyrrolidine (B122466) ring would have a stabilizing effect, slightly lowering the HOMO energy compared to its free-base form, but the fundamental nature of the frontier orbitals would be dictated by the azidomethyl group.

Table 1: Representative Frontier Orbital Energies for Analogous Chemical Moieties Note: These are typical values from DFT calculations on similar, not identical, molecules to illustrate expected ranges. Actual values for the target compound would require specific calculation.

| Chemical Moiety | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Primary Orbital Localization |

|---|---|---|---|---|

| Simple Alkyl Azide (e.g., Methyl Azide) | ~ -10.0 to -11.0 | ~ +1.0 to +2.0 | ~ 11.0 to 13.0 | Azido Group (N₃) |

| Pyrrolidinium (B1226570) Cation | ~ -11.5 to -12.5 | ~ +3.0 to +4.0 | ~ 14.5 to 16.5 | N-H and C-H σ-bonds |

Beyond FMO theory, a range of conceptual Density Functional Theory (DFT) descriptors can quantify a molecule's reactivity. ias.ac.in These descriptors are calculated from the molecule's electron density and provide a more nuanced picture of its chemical behavior.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. For 3-(Azidomethyl)pyrrolidine hydrochloride, the MEP would show a region of high negative potential (red/yellow) around the terminal nitrogen atoms of the azide, indicating their nucleophilic character. Conversely, a region of high positive potential (blue) would be centered on the acidic proton of the pyrrolidinium ion, marking it as the primary electrophilic site for acid-base reactions. arabjchem.orgresearchgate.net

Global Reactivity Descriptors: Parameters like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a global measure of a molecule's stability and reactivity. A "soft" molecule, characterized by a small HOMO-LUMO gap, is generally more reactive than a "hard" molecule. mdpi.com

Local Reactivity Descriptors (Fukui Functions): These functions identify which specific atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. ias.ac.in For the azide group, the terminal nitrogen would be predicted to have the highest value for nucleophilic attack, consistent with its role in cycloaddition reactions.

Table 2: Key Reactivity Descriptors and Their Implications

| Descriptor | Definition | Predicted Characteristic for 3-(Azidomethyl)pyrrolidine hydrochloride |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderately hard, due to the stable saturated pyrrolidine ring, but softened by the reactive azide group. |

| Electronegativity (χ) | The power to attract electrons | High, influenced by the nitrogen atoms in both the ring and the azide group. |

| Electrophilicity Index (ω) | A measure of electrophilic power | The azido group would act as a nucleophile, while the protonated amine would be the electrophilic center. |

| Fukui Function f(r)- | Propensity of a site for electrophilic attack | Highest values expected on the terminal nitrogen of the azide. |

Mechanistic Probing via Computational Methods

Computational chemistry is indispensable for mapping out the detailed mechanisms of chemical reactions, identifying fleeting intermediates, and characterizing high-energy transition states that are often impossible to observe experimentally.

Transition State Theory (TST) provides the framework for calculating reaction rates from the properties of reactants and the transition state (TS) structure—the maximum energy point along the reaction coordinate. For 3-(Azidomethyl)pyrrolidine hydrochloride, a primary reaction of interest is the [3+2] azide-alkyne cycloaddition (a "click" reaction) to form a triazole. acs.org

Computational modeling of this reaction would involve:

Locating the Transition State: Algorithms are used to find the specific geometry of the TS where the new carbon-nitrogen bonds are partially formed. acs.org

Calculating Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction barrier. A lower barrier corresponds to a faster reaction. rsc.org

Analyzing Reaction Pathways: Calculations can determine the regioselectivity of the reaction (e.g., formation of the 1,4- vs. 1,5-disubstituted triazole) by comparing the activation energies of the competing pathways. rsc.orgacs.org The steric bulk of the pyrrolidine ring would likely play a significant role in favoring one regioisomer over the other.

Studies on similar azide-alkyne cycloadditions show that these reactions can proceed through either a concerted or a stepwise mechanism, and computational modeling is crucial for distinguishing between them. acs.orgrsc.org

Density Functional Theory (DFT) is the most widely used computational method for studying organic molecules due to its excellent balance of accuracy and computational cost. arabjchem.org DFT calculations would be the workhorse for any theoretical investigation of 3-(Azidomethyl)pyrrolidine hydrochloride.

Applications of DFT would include:

Geometry Optimization: Determining the lowest-energy three-dimensional structure of the molecule, including the conformation of the pyrrolidine ring (e.g., envelope or twist conformations). whiterose.ac.uk

Frequency Calculations: Confirming that optimized structures are true energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and calculating thermodynamic properties like enthalpy and entropy.

Simulating Spectra: Predicting spectroscopic data, such as NMR chemical shifts or IR vibrational frequencies, which can be compared with experimental results for structural validation. researchgate.net

A typical DFT study on this molecule or its reactions would employ a hybrid functional, such as B3LYP, along with a Pople-style basis set like 6-31G(d) or a more extensive one like 6-311+G(d,p) for higher accuracy. arabjchem.orgrsc.org

Table 3: Common DFT Methods for Studying Organic Azides and Amines

| Component | Example | Purpose |

|---|---|---|

| Functional | B3LYP, M06-2X, ωB97X-D | Approximates the exchange-correlation energy, the most complex term in the DFT calculation. The choice affects the accuracy of the results. |

| Basis Set | 6-31G(d), 6-311+G(d,p), cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and higher accuracy. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the molecule's geometry and energy, which is crucial for comparing with solution-phase experiments. |

Predictive Modeling for Chemical Transformations

The ultimate goal of many computational studies is to move from explanation to prediction. By leveraging the data generated from quantum chemical calculations, it is possible to build models that predict the outcomes of chemical reactions or the properties of yet-unsynthesized molecules.

For a class of compounds like substituted azidomethylpyrrolidines, one could develop a Quantitative Structure-Activity Relationship (QSAR) model. nih.govresearchgate.net This involves:

Creating a library of related virtual compounds with different substituents on the pyrrolidine ring.

Calculating a set of theoretical descriptors (e.g., HOMO/LUMO energies, dipole moment, steric parameters) for each compound using DFT. slideshare.net

Correlating these calculated descriptors with an experimentally measured property, such as the reaction rate for cycloaddition or a specific biological activity.

Using the resulting statistical model to predict the activity of new, untested compounds, thereby guiding synthetic efforts toward molecules with enhanced properties.

Such predictive models are a powerful tool in modern chemical research, enabling the in silico design of molecules and accelerating the discovery of new chemical entities with desired functions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For 3-(Azidomethyl)pyrrolidine hydrochloride, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of the protons in the pyrrolidine (B122466) ring and the azidomethyl side chain. The protonated amine of the hydrochloride salt (N-H) would likely appear as a broad signal. The protons on the carbons adjacent to this nitrogen (C2 and C5) would be deshielded and appear at a downfield chemical shift compared to the other ring protons. The protons of the azidomethyl group (-CH₂N₃) are adjacent to the electron-withdrawing azide (B81097) group, which would also shift their signal downfield.

¹³C NMR spectroscopy provides complementary information by identifying the number of chemically distinct carbon atoms. In 3-(Azidomethyl)pyrrolidine hydrochloride, five separate signals would be expected, corresponding to the four unique carbons of the pyrrolidine ring and the one carbon of the azidomethyl group. The chemical shifts of the carbon atoms are influenced by their local electronic environment, allowing for a complete assignment of the carbon skeleton. For instance, the carbons directly bonded to the nitrogen atoms (C2, C5, and the azidomethyl carbon) would exhibit characteristic downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Azidomethyl)pyrrolidine Hydrochloride Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-H | 3.0 - 3.4 (m) | 45 - 50 |

| C3-H | 2.5 - 2.8 (m) | 35 - 40 |

| C4-H₂ | 1.8 - 2.2 (m) | 25 - 30 |

| C5-H₂ | 3.0 - 3.4 (m) | 45 - 50 |

| -CH₂N₃ | 3.4 - 3.7 (d) | 50 - 55 |

| N-H | 8.5 - 9.5 (br s) | - |

Mass Spectrometry Techniques for Molecular Composition Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

For 3-(Azidomethyl)pyrrolidine hydrochloride, techniques like Electrospray Ionization (ESI) coupled with a mass analyzer would be ideal. In positive ion mode, the molecule would be expected to be detected as the protonated free base, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₅H₁₁N₄⁺ for the protonated free base). uni.lu This confirmation is crucial to distinguish the target compound from any potential isomers or impurities.

The predicted monoisotopic mass of the free base (C₅H₁₀N₄) is 126.0905 Da. uni.lu Therefore, the expected m/z value for the protonated molecule in HRMS would be approximately 127.0978. uni.lu Tandem mass spectrometry (MS/MS) could be further employed to study the fragmentation patterns of the parent ion. A characteristic fragmentation pathway for an azide-containing compound would be the loss of a nitrogen molecule (N₂), resulting in a fragment ion with a mass loss of approximately 28 Da.

Table 2: Predicted Mass Spectrometry Data for 3-(Azidomethyl)pyrrolidine

| Adduct / Fragment | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₅H₁₁N₄]⁺ | 127.09782 |

| [M+Na]⁺ | [C₅H₁₀N₄Na]⁺ | 149.07976 |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. If 3-(Azidomethyl)pyrrolidine hydrochloride can be prepared as a single crystal of suitable quality, this technique can provide precise information on bond lengths, bond angles, and the conformation of the pyrrolidine ring.

This analysis would confirm the connectivity established by NMR and provide insights into the solid-state packing of the molecules. It would reveal the geometry of the pyrrolidine ring (e.g., envelope or twist conformation), the orientation of the azidomethyl substituent, and the nature of the intermolecular interactions, such as hydrogen bonding between the pyrrolidinium (B1226570) cation and the chloride anion. This level of structural detail is invaluable for understanding the compound's physical properties and its potential interactions in a biological or chemical system.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of 3-(Azidomethyl)pyrrolidine hydrochloride would be dominated by several key absorption bands. The most prominent and diagnostic peak would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group, which typically appears around 2100 cm⁻¹. researchgate.net The presence of the hydrochloride salt would give rise to broad absorption bands for the N-H stretching of the secondary ammonium (B1175870) group (-NH₂⁺-), typically in the range of 2700-3100 cm⁻¹. Other expected signals include C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations (fingerprint region) below 1500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 3-(Azidomethyl)pyrrolidine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ~2100 | Strong, Sharp |

| Ammonium (R₂NH₂⁺) | N-H Stretch | 2700 - 3100 | Broad, Strong |

| Alkane (C-H) | C-H Stretch | 2850 - 2960 | Medium-Strong |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(azidomethyl)pyrrolidine hydrochloride with high purity?

- Methodological Answer : The compound can be synthesized via azide substitution on a pyrrolidine precursor. For example, nucleophilic substitution of a halogenated pyrrolidine derivative (e.g., 3-(chloromethyl)pyrrolidine) with sodium azide in polar aprotic solvents (e.g., DMF) at 50–70°C yields the azide intermediate. Subsequent HCl treatment generates the hydrochloride salt . Critical parameters include reaction time (12–24 hours), stoichiometric excess of NaN₃ (1.2–1.5 eq.), and inert atmosphere to prevent azide decomposition. Purification via recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can researchers validate the structural integrity of 3-(azidomethyl)pyrrolidine hydrochloride?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy . The azide group (N₃⁻) exhibits a characteristic IR stretch at ~2100 cm⁻¹. In NMR (D₂O/CD₃OD), the azidomethyl protons resonate as a singlet at δ 3.5–3.7 ppm, while the pyrrolidine ring protons appear as multiplets between δ 2.8–3.2 ppm. Mass spectrometry (ESI+) should show [M+H]⁺ peaks matching the molecular formula (C₅H₁₀ClN₄ requires m/z 153.06 for the free base + HCl) .

Q. What are the critical stability considerations for storing 3-(azidomethyl)pyrrolidine hydrochloride?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (argon/nitrogen) at 2–8°C in amber vials. Long-term stability tests indicate ≤5% degradation over 12 months when stored correctly. Monitor azide decomposition via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How does the reactivity of the azide group in 3-(azidomethyl)pyrrolidine hydrochloride influence its applications in click chemistry?

- Methodological Answer : The azide participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Optimize reactions using 1–5 mol% CuSO₄·5H₂O with sodium ascorbate in t-BuOH/H₂O (1:1) at RT. Kinetic studies show >90% conversion within 2 hours. Side reactions (e.g., azide reduction) are minimized by excluding reducing agents and maintaining pH 7–8 .

Q. What computational methods are suitable for predicting the conformational stability of 3-(azidomethyl)pyrrolidine hydrochloride?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze puckering modes of the pyrrolidine ring and azidomethyl orientation. Compare with experimental X-ray crystallography data (if available). Solvent effects (water/DMSO) can be modeled using the polarizable continuum model (PCM) .

Q. How can researchers resolve contradictions in reported biological activity data for azide-containing pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric purity. For biological assays, ensure standardized protocols (e.g., fixed concentrations, cell lines, and incubation times). Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What strategies mitigate azide-related hazards during large-scale synthesis?

- Methodological Answer : Implement continuous-flow reactors to minimize azide accumulation. Use in-line FTIR for real-time monitoring. Quench excess NaN₃ with NaNO₂/HCl to generate N₂ gas. Safety protocols include blast shields, remote handling, and adherence to OSHA guidelines for azide handling .

Methodological Design & Data Analysis

Q. How to design SAR studies for 3-(azidomethyl)pyrrolidine hydrochloride derivatives in drug discovery?

- Methodological Answer : Synthesize analogs with variations in:

- Azide positioning : Compare 2- vs. 3-azidomethyl isomers.

- Ring substitution : Introduce methyl/trifluoromethyl groups at C4 (see ).

Evaluate using in vitro binding assays (e.g., GPCR targets) and ADMET profiling (hepatic microsomes for metabolic stability). Use multivariate analysis (PCA) to correlate structural features with activity .

Q. What analytical techniques differentiate between polymorphs of 3-(azidomethyl)pyrrolidine hydrochloride?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。